molecular formula C32H31N3O3 B11523363 1-{5-[2-(benzyloxy)-3-methoxyphenyl]-4-(3,4-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

1-{5-[2-(benzyloxy)-3-methoxyphenyl]-4-(3,4-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

Cat. No.: B11523363
M. Wt: 505.6 g/mol
InChI Key: MOJYUEHNYLIIDI-UHFFFAOYSA-N
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Description

1-{5-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4-(3,4-DIMETHYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that features a triazole ring, a benzyl ether, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4-(3,4-DIMETHYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the benzyl ether and other aromatic groups. Common reagents used in these steps include hydrazines, aldehydes, and various catalysts to facilitate the formation of the triazole ring and subsequent substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-{5-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4-(3,4-DIMETHYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.

    Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{5-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4-(3,4-DIMETHYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The triazole ring and aromatic groups likely play key roles in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-{5-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4-(3,4-DIMETHYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE: can be compared to other triazole-containing compounds, such as:

Uniqueness

The uniqueness of 1-{5-[2-(BENZYLOXY)-3-METHOXYPHENYL]-4-(3,4-DIMETHYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}ETHAN-1-ONE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H31N3O3

Molecular Weight

505.6 g/mol

IUPAC Name

1-[4-(3,4-dimethylphenyl)-3-(3-methoxy-2-phenylmethoxyphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C32H31N3O3/c1-22-18-19-27(20-23(22)2)34-31(24(3)36)33-35(26-14-9-6-10-15-26)32(34)28-16-11-17-29(37-4)30(28)38-21-25-12-7-5-8-13-25/h5-20,32H,21H2,1-4H3

InChI Key

MOJYUEHNYLIIDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=CC=C3)C4=C(C(=CC=C4)OC)OCC5=CC=CC=C5)C

Origin of Product

United States

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